1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione
CAS No.: 309938-17-8
Cat. No.: VC16160831
Molecular Formula: C23H26N6O2
Molecular Weight: 418.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 309938-17-8 |
|---|---|
| Molecular Formula | C23H26N6O2 |
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | 1,3-dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
| Standard InChI | InChI=1S/C23H26N6O2/c1-25-11-13-28(14-12-25)22-24-20-19(21(30)27(3)23(31)26(20)2)29(22)15-17-9-6-8-16-7-4-5-10-18(16)17/h4-10H,11-15H2,1-3H3 |
| Standard InChI Key | YSVXFXZYWCRMNK-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC5=CC=CC=C54)C(=O)N(C(=O)N3C)C |
Introduction
1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione is a complex organic compound belonging to the purine family. This compound features a purine backbone, which is a key structural element in many biological molecules, including nucleotides and nucleic acids. Its structure consists of a naphthalene moiety and a piperazine derivative, contributing to its potential biological activity and pharmacological applications.
Chemical Behavior and Reactions
1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione can undergo various chemical reactions:
-
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
-
Reduction: Reduction processes can be facilitated by hydrogen gas in the presence of catalysts like palladium on carbon (Pd/C), converting the compound into amines or alcohols.
-
Substitution: Nucleophilic substitution can occur at the purine core or the naphthalen-1-ylmethyl group when treated with alkyl halides or acyl chlorides in basic conditions.
Biological Activities and Potential Applications
Research indicates that this compound exhibits significant biological activities, including potential roles as an enzyme inhibitor and receptor modulator. It may interact with enzymes involved in metabolic pathways and neurotransmitter systems, suggesting therapeutic implications in treating conditions such as cancer and neurological disorders.
| Biological Activity | Potential Application |
|---|---|
| Enzyme Inhibition | Cancer treatment |
| Receptor Modulation | Neurological disorders |
| Metabolic Pathway Interaction | Diabetes management |
Synthesis and Industrial Uses
The synthesis of 1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione typically involves multi-step organic reactions. Common synthetic routes include various condensation and substitution reactions. This compound is utilized in developing advanced materials and as a catalyst in organic synthesis.
| Synthetic Route | Description |
|---|---|
| Condensation Reactions | Formation of the purine core |
| Substitution Reactions | Introduction of naphthalen-1-ylmethyl and piperazin-1-yl groups |
Comparison with Similar Compounds
Several compounds share structural similarities with 1,3-Dimethyl-8-(4-methylpiperazin-1-yl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione, but each has unique features:
| Compound Name | Unique Features |
|---|---|
| 1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-piperazin-1-ylpurine-2,6-dione | Enhanced lipophilicity due to naphthalene |
| 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methylpiperazinyl)-3,7-dihydro-purine-2,6-dione | Potential Dipeptidyl Peptidase IV inhibitor |
| 3-Methyl-8-(1-pyrrolidinyl)-3,7-dihydro-purine-2,6-dione | Different nitrogen-containing ring affects binding properties |
These comparisons illustrate how variations in substituents can significantly influence pharmacological profiles and biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume